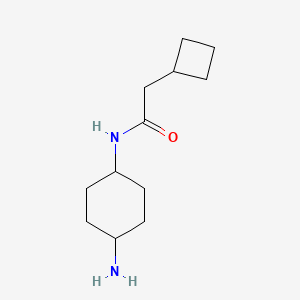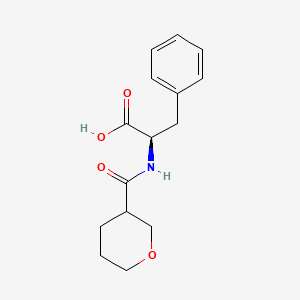
N-(4-aminocyclohexyl)-2-cyclobutylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminocyclohexyl)-2-cyclobutylacetamide (ACHC) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a cyclic analog of gabapentin, which is a medication used to treat epilepsy and neuropathic pain. ACHC has been found to possess anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is not fully understood, but it is believed to act on the alpha-2-delta subunit of voltage-gated calcium channels. This results in a reduction in the release of neurotransmitters, which can help to prevent seizures and reduce pain.
Biochemical and Physiological Effects:
N-(4-aminocyclohexyl)-2-cyclobutylacetamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to increase the levels of GABA in the brain, which is a neurotransmitter that has inhibitory effects. It has also been shown to reduce the levels of glutamate, which is a neurotransmitter that has excitatory effects. These effects could help to prevent seizures and reduce pain.
実験室実験の利点と制限
One of the main advantages of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is that it is relatively easy to synthesize, which makes it a useful compound for laboratory experiments. It has also been found to have low toxicity, which means that it is unlikely to cause harm to experimental animals. However, one limitation of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
将来の方向性
There are several potential future directions for research on N-(4-aminocyclohexyl)-2-cyclobutylacetamide. One possibility is to investigate its potential as a treatment for other neurological disorders, such as anxiety and depression. Another direction is to explore its potential as a treatment for chronic pain, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanism of action of N-(4-aminocyclohexyl)-2-cyclobutylacetamide, which could help to identify new targets for drug development.
合成法
The synthesis of N-(4-aminocyclohexyl)-2-cyclobutylacetamide involves the reaction of cyclobutanone with cyclohexylamine, followed by the addition of acetic anhydride. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield N-(4-aminocyclohexyl)-2-cyclobutylacetamide. The synthesis of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is a relatively simple process, which makes it an attractive target for further research.
科学的研究の応用
N-(4-aminocyclohexyl)-2-cyclobutylacetamide has been the subject of numerous scientific studies, which have investigated its potential applications in the treatment of various neurological disorders. In particular, N-(4-aminocyclohexyl)-2-cyclobutylacetamide has been found to possess anticonvulsant properties, making it a potential treatment for epilepsy. It has also been shown to have analgesic effects, which could make it useful in the management of chronic pain.
特性
IUPAC Name |
N-(4-aminocyclohexyl)-2-cyclobutylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-10-4-6-11(7-5-10)14-12(15)8-9-2-1-3-9/h9-11H,1-8,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMAFJLSSTYSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=O)NC2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6629558.png)
![(2R)-2-[(2-fluoro-4-methoxybenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6629559.png)


![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)
![(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)
![(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid](/img/structure/B6629596.png)
![(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6629604.png)
![(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B6629613.png)
![(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629620.png)
![N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-2-methylbenzamide](/img/structure/B6629627.png)
![N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629642.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B6629658.png)
